2-Methyl-2-(2-nitroethoxy)propane
Overview
Description
2-Methyl-2-(2-nitroethoxy)propane is an organic compound with the molecular formula C6H13NO3 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to an ethoxy group (-OCH2CH3) which is further connected to a methylated propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-nitroethoxy)propane typically involves the nitration of 2-methyl-2-propanol with nitric acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroethoxy derivative. The general reaction scheme can be represented as follows:
[ \text{2-Methyl-2-propanol} + \text{Nitric Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-nitroethoxy)propane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or nitroalkanes.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of nitroalkenes or nitroalkanes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(2-nitroethoxy)propane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can participate in redox reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-nitroethoxy)propane involves its ability to undergo redox reactions due to the presence of the nitro group. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The molecular targets and pathways involved include:
Enzymatic Reduction: Enzymes such as nitroreductases can reduce the nitro group to an amine, leading to the formation of reactive nitrogen species.
Oxidative Stress: The compound can generate reactive oxygen species (ROS) through redox cycling, affecting cellular pathways and leading to oxidative stress.
Comparison with Similar Compounds
2-Methyl-2-(2-nitroethoxy)propane can be compared with other nitroalkane derivatives such as:
2-Nitropropane: A simpler nitroalkane with similar redox properties but lacking the ethoxy group.
2-Methyl-2-nitropropane: Similar structure but without the ethoxy group, leading to different reactivity and applications.
2-Ethyl-2-nitropropane: Another nitroalkane with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
2-methyl-2-(2-nitroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5-4-7(8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXURDVBNVDPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462554 | |
Record name | 2-Methyl-2-(2-nitroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77791-00-5 | |
Record name | 2-Methyl-2-(2-nitroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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